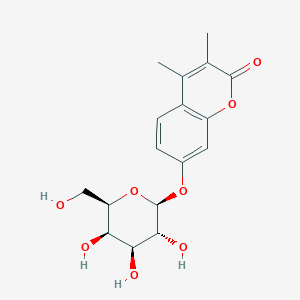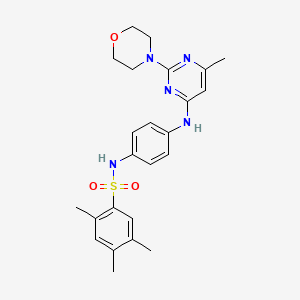
3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, with its intricate structure, exhibits unique properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the glycoside moiety: This step involves glycosylation reactions where the sugar unit is attached to the chromen-2-one core using glycosyl donors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques like crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its antioxidant properties and its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase, reducing inflammation.
Signal Transduction: Modulates signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Shares structural similarities and biological activities.
Luteolin: Known for its anti-inflammatory and anticancer properties.
Uniqueness
3,4-DIMETHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its glycoside moiety enhances its solubility and bioavailability compared to other flavonoids.
属性
分子式 |
C17H20O8 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
3,4-dimethyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O8/c1-7-8(2)16(22)24-11-5-9(3-4-10(7)11)23-17-15(21)14(20)13(19)12(6-18)25-17/h3-5,12-15,17-21H,6H2,1-2H3/t12-,13+,14+,15-,17-/m1/s1 |
InChI 键 |
PBKOPTJDPFQPKU-RUCLQGLUSA-N |
手性 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Morpholin-4-yl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11300402.png)

![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11300419.png)
![7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11300420.png)
![7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300428.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11300440.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300446.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B11300451.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11300452.png)
![N-cyclohexyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11300467.png)
![1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11300479.png)
![1-methyl-N~4~-(4-methylphenyl)-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11300488.png)
![Methyl 2-{[2-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11300505.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11300508.png)
